molecular formula C21H18N4O4S B11517842 N'-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-N,N-dimethylbenzene-1,4-diamine

N'-{(E)-[2,4-dinitro-6-(phenylsulfanyl)phenyl]methylidene}-N,N-dimethylbenzene-1,4-diamine

Cat. No.: B11517842
M. Wt: 422.5 g/mol
InChI Key: KQUUMQGMHUSWTM-UHFFFAOYSA-N
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Description

The compound (4E)-N4-{[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]METHYLIDENE}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE is a complex organic molecule characterized by its unique structure, which includes nitro groups, a phenylsulfanyl group, and a dimethylbenzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-N4-{[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]METHYLIDENE}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the nitration of a phenylsulfanyl-substituted benzene derivative to introduce nitro groups at the 2 and 4 positions.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with N1,N1-dimethylbenzene-1,4-diamine under controlled conditions to form the final product. This step often requires the use of a suitable catalyst and solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate reaction vessels, temperature control, and purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro groups in the compound can be reduced to amines under suitable conditions, such as using hydrogen gas in the presence of a metal catalyst.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Typical reducing agents are hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or enzymes, leveraging the compound’s unique structural features.

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro groups and phenylsulfanyl moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-Dimethylbenzene-1,4-diamine: Shares the dimethylbenzene diamine moiety but lacks the nitro and phenylsulfanyl groups.

    2,4-Dinitrophenylsulfanylbenzene: Contains the nitro and phenylsulfanyl groups but lacks the dimethylbenzene diamine moiety.

Uniqueness

The combination of nitro groups, a phenylsulfanyl group, and a dimethylbenzene diamine moiety in (4E)-N4-{[2,4-DINITRO-6-(PHENYLSULFANYL)PHENYL]METHYLIDENE}-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE makes it unique

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-[(2,4-dinitro-6-phenylsulfanylphenyl)methylideneamino]-N,N-dimethylaniline

InChI

InChI=1S/C21H18N4O4S/c1-23(2)16-10-8-15(9-11-16)22-14-19-20(25(28)29)12-17(24(26)27)13-21(19)30-18-6-4-3-5-7-18/h3-14H,1-2H3

InChI Key

KQUUMQGMHUSWTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2SC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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